
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid (IL) composed of a cationic 1-methyl-3-nonylimidazolium and an anionic bis(trifluoromethylsulfonyl)imide. It is a colorless, odorless liquid with a melting point of -4 °C and boiling point of 128 °C. This IL has a wide range of applications in various scientific fields such as organic synthesis, electrochemistry, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of applications in various scientific fields. It is used as a solvent in organic synthesis, electrochemistry, catalysis, and biochemistry. It has also been used in the synthesis of organic compounds, such as carboxylic acids and amines. Furthermore, it has been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules.
Mecanismo De Acción
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid and its mechanism of action is based on the interactions between the cationic 1-methyl-3-nonylimidazolium and the anionic bis(trifluoromethylsulfonyl)imide. The cationic 1-methyl-3-nonylimidazolium interacts with the anionic bis(trifluoromethylsulfonyl)imide to form an ionic pair, which is responsible for its unique properties.
Biochemical and Physiological Effects
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has been shown to have several biochemical and physiological effects. It has been found to be a good solvent for a variety of organic compounds, and it has been used in the synthesis of carboxylic acids and amines. It has also been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules. Furthermore, it has been found to have anti-inflammatory and anti-bacterial properties, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has several advantages for use in lab experiments. It has a low melting point, which makes it easy to handle and use in experiments. It is also non-flammable, non-toxic, and non-volatile, which makes it safe to use in laboratory settings. Additionally, it is a good solvent for a variety of organic compounds, making it useful in a variety of experiments. However, it also has several limitations. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very stable in air, so it must be stored in airtight containers.
Direcciones Futuras
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of potential applications in various scientific fields. Future research should focus on exploring its potential applications in organic synthesis, electrochemistry, catalysis, and biochemistry. Additionally, further research should be conducted to investigate its anti-inflammatory and anti-bacterial properties, as well as its potential applications in the treatment of certain diseases. Finally, research should be conducted to explore the potential of using this 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99% in the development of new materials, such as nanomaterials and polymers.
Métodos De Síntesis
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) can be synthesized by the reaction of 1-methyl-3-nonylimidazolium chloride (1) and bis(trifluoromethylsulfonyl)imide (2) in a suitable solvent, such as dimethylformamide (DMF). The reaction is carried out at room temperature and the product is then purified by recrystallization from ethyl acetate.
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-nonylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h11-13H,3-10H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYRAHOVOMURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)

![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)








